Home > Products > Screening Compounds P32759 > Pancuronium bromide
Pancuronium bromide - 15500-66-0

Pancuronium bromide

Catalog Number: EVT-278747
CAS Number: 15500-66-0
Molecular Formula: C35H60BrN2O4+
Molecular Weight: 652.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pancuronium bromide is a synthetic, bis-quaternary ammonio steroid compound that has gained prominence in clinical settings due to its potent neuromuscular blocking properties. It is a non-depolarizing muscle relaxant, which means it competes with acetylcholine at the nicotinic receptors at the neuromuscular junction, leading to muscle relaxation and paralysis9. This drug has been extensively studied and utilized in various medical procedures, offering advantages over other muscle relaxants due to its cardiovascular stability and lack of histamine release5.

Applications in Various Fields

Anesthesia and Surgery

Pancuronium bromide is widely used to induce skeletal muscle relaxation during anesthesia and to facilitate tracheal intubation and mechanical ventilation4. It has been found to be effective for quick intubation in emergency surgeries7 and provides a rapid onset of action with easy reversibility using neostigmine6. The drug's cardiovascular stability makes it a preferred choice over other muscle relaxants, especially in patients with cardiovascular risks5.

Intensive Care

In intensive care units, pancuronium bromide is valuable for managing patients who are hypoxemic and resist mechanical ventilation, especially when the use of sedatives is not advisable due to cardiovascular instability4. It is also used in cases of severe tetanus, poisoning, status epilepticus, and in patients with bronchospasm unresponsive to conventional therapy4.

Special Cases

Pancuronium bromide has been successfully used in children, providing a rapid onset and easy reversibility without significant side effects6. It is also beneficial in patients with conditions where succinylcholine is contraindicated and in those requiring reduced metabolic demands for oxygen, such as shivering patients4.

Source and Classification

Pancuronium bromide is classified as a bis-quaternary ammonium compound and a steroidal neuromuscular blocking agent. It was first synthesized in 1964 and is primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. The compound is a bromide salt, consisting of two bromide ions associated with a dication derived from pancuronium .

Synthesis Analysis

The synthesis of pancuronium bromide can be achieved through several methods. A notable synthetic route involves the fragmentation reaction of steroidal precursors followed by alkylation. For instance, one method includes the use of 16R-bromopregnane-3S and 20S-diol in the presence of alkali, which undergoes multiple steps to yield the desired product .

Another approach details the synthesis of an intermediate compound, 2-bromopropylene. This process involves:

  1. Mixing 2-nitrophenol with potassium sulfite and bromo-2-aminopropane.
  2. Controlling the stirring speed (130-170 rpm) and heating to 60-65 °C for reflux (3-5 hours).
  3. Adding acetonitrile and cooling to precipitate the solid.
  4. Performing recrystallization to obtain pure 2-bromopropylene .
Molecular Structure Analysis

Pancuronium bromide has a complex molecular structure characterized by its steroid backbone and quaternary ammonium groups. Its molecular formula is C35H60Br2N2O4C_{35}H_{60}Br_2N_2O_4, with a molecular weight of approximately 650.17 g/mol . The structure includes:

  • Two quaternary ammonium groups that enhance its neuromuscular blocking properties.
  • A steroid nucleus that contributes to its pharmacological activity.

The presence of multiple functional groups allows for significant interactions with nicotinic acetylcholine receptors at the neuromuscular junction .

Chemical Reactions Analysis

Pancuronium bromide undergoes various chemical reactions that are critical for its synthesis and degradation:

  • Alkylation Reactions: These are essential for forming the quaternary ammonium structure from steroidal precursors.
  • Hydrolysis: In vivo, pancuronium can be hydrolyzed to form metabolites such as 3-desacetylpancuronium, which retains some neuromuscular blocking activity but is less potent than the parent compound .
  • Degradation Pathways: The drug is primarily cleared through renal excretion (approximately 80%), with minor contributions from hepatic metabolism .
Mechanism of Action

Pancuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. Its mechanism involves:

  1. Binding to the alpha subunits of the receptor, preventing acetylcholine from eliciting muscle contraction.
  2. Inducing a conformational change in the receptor that keeps the ion channel closed, thus inhibiting depolarization and subsequent muscle contraction .

This competitive inhibition is dose-dependent; higher concentrations lead to more profound muscle paralysis.

Physical and Chemical Properties Analysis

Pancuronium bromide exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white crystalline powder.
  • Solubility: The compound is highly soluble in water due to its ionic nature but poorly soluble in organic solvents.
  • Stability: Pancuronium is stable under physiological conditions but can degrade under extreme pH or temperature conditions .
  • pH: The solution pH can significantly affect its pharmacokinetics and dynamics.
Applications

Pancuronium bromide is primarily utilized in clinical settings for:

  • Anesthesia: It facilitates muscle relaxation during surgical procedures, allowing for easier intubation and ventilation.
  • Critical Care: Used in intensive care units for sedation management in mechanically ventilated patients.
  • Research: Pancuronium serves as a tool in pharmacological studies investigating neuromuscular transmission and receptor interactions .

Despite its efficacy, the use of pancuronium has declined with the introduction of newer neuromuscular blockers that offer more favorable pharmacokinetic profiles and fewer side effects.

Introduction to Pancuronium Bromide

Historical Development and Discovery

The discovery of pancuronium bromide emerged from systematic research into aminosteroid neuromuscular blockers during the 1960s. Scientists at Organon Laboratories, inspired by the neuromuscular blocking properties of the naturally occurring aminosteroid malouetine (isolated from Malouetia bequaertiana), initiated a program to synthesize steroidal analogs with optimized pharmacological profiles [3] [6].

  • 1964: Chemists David Savage, William Buckett, and Cecil Hewett achieved the first successful synthesis of pancuronium bromide. Their design philosophy centered on mimicking dual acetylcholine molecules rigidly spaced by a steroid nucleus [3] [6].
  • Structural Inspiration: Decamethonium and suxamethonium—known for their ten-atom interonium distance—provided a template. Pancuronium replicated this critical distance (1.4 nm) through its androstane skeleton, ensuring optimal receptor engagement [1] [3].
  • Clinical Adoption: Following extensive pharmacological testing confirming superior potency and reduced histamine release compared to d-tubocurarine, pancuronium entered clinical practice in 1968. Its introduction marked a paradigm shift toward steroidal neuromuscular blocking agents [3] [5] [6].

Table 1: Key Milestones in Pancuronium Bromide Development

YearEventResearchers/Institution
1960Isolation of neuromuscular-blocking malouetine from Malouetia bequaertianaQuevauviller & Lainé
1964Synthesis of pure pancuronium bromideSavage, Buckett, Hewett (Organon)
1966First human trialsOrganon research team
1968Commercial launch as PavulonOrganon Pharmaceuticals

Structural Classification as a Bis-Quarternary Aminosteroid

Pancuronium bromide belongs to the bis-quaternary aminosteroid class of neuromuscular blockers, characterized by:

  • Steroidal Core: A rigid androstane skeleton (5α-androstane) provides a scaffold that maintains optimal spatial separation between its two critical nitrogen atoms [1] [7] [9].
  • Quaternary Ammonium Groups: Positioned at C-2 and C-16 of the steroid nucleus, these positively charged groups (methylpiperidinium rings) mimic the quaternary nitrogen of acetylcholine. This design enables high-affinity competitive binding to α-subunits of nicotinic acetylcholine receptors at the neuromuscular junction [1] [8] [9].
  • Acetyl Ester Modifications: Acetoxy groups at C-3 and C-17 enhance receptor affinity and influence pharmacokinetics. The 3-acetate group is essential for metabolic stability, while the 17-acetate contributes to binding orientation [1] [10].

Table 2: Structural and Functional Features of Pancuronium Bromide

Structural ElementLocationFunctional Role
Androstane skeletonCoreProvides rigidity; maintains 1.4 nm interonium distance between N⁺ atoms
1-Methylpiperidinium groupsC-2, C-16Bind competitively to nicotinic α-subunits; prevent acetylcholine-induced depolarization
Acetoxy groupsC-3, C-17Enhance lipid solubility/receptor affinity; influence metabolic pathways

The molecular rigidity conferred by the steroid backbone minimizes conformational flexibility, ensuring consistent receptor binding kinetics. X-ray crystallography confirms the "bowl-shaped" configuration, allowing deep insertion into receptor pockets [7] [9]. Unlike mono-quaternary agents (e.g., vecuronium), the bis-quaternary design enhances potency by enabling bivalent receptor attachment [10].

Role in Modern Anesthesia and Critical Care

Pancuronium bromide serves as a fundamental adjunct across perioperative and intensive care settings due to its predictable pharmacodynamics:

  • Surgical Muscle Relaxation:
  • Tracheal Intubation: Facilitates laryngoscopy and endotracheal tube placement by inducing profound jaw and vocal cord relaxation. Onset occurs within 3–5 minutes at standard doses (0.1 mg/kg), persisting for 45–90 minutes [1] [5] [8].
  • Abdominal/Cardiothoracic Surgery: Provides sustained skeletal muscle paralysis, optimizing surgical field exposure and suppressing diaphragmatic movement. Its moderate duration supports lengthy procedures without requiring frequent redosing [5] [8] [10].

  • Critical Care Applications:

  • Mechanical Ventilation Synchronization: In acute respiratory distress syndrome (ARDS) or status asthmaticus, pancuronium eliminates patient-ventilator asynchrony, reducing barotrauma risk and improving oxygenation. Continuous infusion protocols (0.7–2 μg/kg/min) maintain therapeutic paralysis [5] [8].
  • Therapeutic Hypothermia: Prevents shivering during targeted temperature management post-cardiac arrest, minimizing metabolic demand and oxygen consumption [5].
  • Tetanus/Status Epilepticus Management: Controls refractory muscle spasms unresponsive to sedatives alone [5] [8].

  • Controversial Non-Surgical Uses:

  • Lethal Injection: Adopted as the second agent in the three-drug execution protocol (after an anesthetic, before potassium chloride) in some US states. Its inclusion induces respiratory arrest [1] [9].
  • Euthanasia: Incorporated into medical aid-in-dying protocols (e.g., Netherlands, Belgium) following coma induction with barbiturates, ensuring respiratory muscle paralysis [1].

Table 3: Comparison with Other Neuromuscular Blocking Agents

AgentClassOnset (min)Duration (min)Metabolism/ExcretionVagolytic Effect
PancuroniumBis-quaternary aminosteroid3–660–120Hepatic (30%), Renal (70%)Marked
d-TubocurarineBenzylisoquinoline4–680–120Renal (80%)Minimal
VecuroniumMono-quaternary aminosteroid2–330–40Hepatic/biliary (80%)Negligible
RocuroniumAminosteroid1–230–60Hepatic/biliary (70%)Mild
CisatracuriumBenzylisoquinoline2–340–60Hofmann eliminationNone

Despite its diminished role in routine anesthesia today due to intermediate-acting alternatives (e.g., rocuronium, vecuronium), pancuronium bromide retains relevance in resource-limited settings and specific scenarios requiring prolonged paralysis. Its legacy persists through structural analogs designed to mitigate side effects while retaining the core steroidal advantages [5] [10].

Properties

CAS Number

15500-66-0

Product Name

Pancuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

Molecular Formula

C35H60BrN2O4+

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

FUSSNJWODJHPKO-MHLFSCIFSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Solubility

1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Synonyms

Bromide, Pancuronium
Pancuronium
Pancuronium Bromide
Pancuronium Curamed
Pancuronium Organon
Pavulon

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.